

SC144: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Anticancer agent 144	
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An in-depth analysis of the chemical structure, properties, and mechanism of action of the novel gp130 inhibitor, SC144.

Abstract

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines. By directly binding to gp130, SC144 induces its phosphorylation and deglycosylation, leading to the abrogation of downstream Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][2] This targeted mechanism disrupts a key pathway implicated in the proliferation, survival, and angiogenesis of various cancer types, particularly ovarian cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of SC144, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

SC144, with the IUPAC name N'-(7-fluoro-4H-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide, is a novel quinoxaline hydrazide derivative.[3][4] Its chemical and physical properties are summarized in the table below.



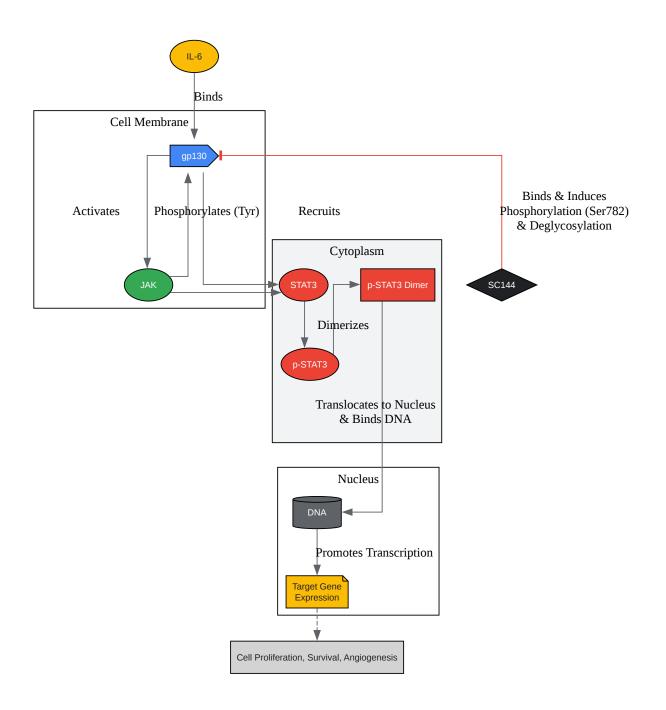
Property	Value	Reference	
IUPAC Name	N'-(7-fluoro-4H-pyrrolo[1,2- a]quinoxalin-4-yl)pyrazine-2- carbohydrazide	4-yl)pyrazine-2- [2][3]	
Molecular Formula	C16H11FN6O	O [5]	
Molecular Weight	322.3 g/mol	[6]	
CAS Number	895158-95-9	[1]	
Appearance	White to light brown powder		
Solubility	DMSO: ≥ 5 mg/mL		
Purity	≥98% (HPLC)	_	

Mechanism of Action: Targeting the gp130/STAT3 Signaling Pathway

SC144 exerts its anticancer effects by directly targeting gp130, the common signal transducer for the IL-6 family of cytokines.[2][7] Upon ligand binding (e.g., IL-6), gp130 homodimerizes or heterodimerizes with other receptor subunits, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for STAT3.[8] Recruited STAT3 is subsequently phosphorylated by JAKs, dimerizes, and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[8]

SC144 disrupts this cascade by binding to gp130, which induces phosphorylation at Serine 782 and promotes its deglycosylation.[1][2] This ultimately leads to the abrogation of STAT3 phosphorylation and its subsequent nuclear translocation, thereby inhibiting the expression of downstream target genes.[1][2]





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Caption: Mechanism of action of SC144 on the gp130/STAT3 signaling pathway.



In Vitro and In Vivo Efficacy

SC144 has demonstrated potent cytotoxic effects against a range of human cancer cell lines, particularly those of ovarian origin. The table below summarizes the reported IC₅₀ values.

Cell Line	Cancer Type	IC50 (μM)	Reference
OVCAR-3	Ovarian Cancer	0.95	[1]
OVCAR-5	Ovarian Cancer	0.49	[1]
OVCAR-8	Ovarian Cancer	0.72	[1]
LNCaP	Prostate Cancer	0.4	[6]
HCT116	Colon Cancer	0.6	[6]
HT29	Colon Cancer	0.9	[6]

In vivo studies using mouse xenograft models of human ovarian cancer have shown that oral administration of SC144 significantly delays tumor growth without notable toxicity to normal tissues.[2] Treatment with SC144 at 100 mg/kg daily via oral gavage for 35 days resulted in an 82% smaller average tumor volume compared to the control group.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of SC144.

Cell Culture and Reagents

Human ovarian cancer cell lines (OVCAR-3, OVCAR-5, OVCAR-8) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO₂. SC144 was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted in culture medium for experiments.

Western Blot Analysis



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Caption: A typical workflow for Western Blot analysis.

Protocol:

- Cell Lysis: Cells were treated with SC144 at various concentrations and time points. After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration of the lysates was determined using a BCA protein assay kit.
- SDS-PAGE and Transfer: Equal amounts of protein (20-30 μg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in
 Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The
 membrane was then incubated with primary antibodies (e.g., anti-phospho-STAT3, antiSTAT3, anti-gp130) overnight at 4°C. After washing with TBST, the membrane was incubated
 with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
 temperature.
- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Protocol:

• Cell Treatment: Cells were seeded in 6-well plates and treated with SC144 for 48-72 hours.



- Staining: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Cells were then stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.
- Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

In Vivo Xenograft Mouse Model

Protocol:

- Cell Implantation: Female athymic nude mice (4-6 weeks old) were subcutaneously injected with 5 x 10⁶ OVCAR-8 cells in a mixture of media and Matrigel.
- Tumor Growth and Treatment: When tumors reached a palpable size (approximately 100 mm³), mice were randomized into control and treatment groups. SC144 was administered daily by oral gavage at a dose of 100 mg/kg. The control group received the vehicle (e.g., 0.5% carboxymethylcellulose).
- Monitoring: Tumor volume and body weight were measured twice a week. Tumor volume was calculated using the formula: (length × width²)/2.
- Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

SC144 represents a promising therapeutic agent with a well-defined mechanism of action targeting the gp130/STAT3 signaling pathway. Its potent in vitro and in vivo efficacy, coupled with its oral bioavailability, makes it a strong candidate for further clinical development in the treatment of ovarian and other cancers characterized by aberrant STAT3 activation. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the therapeutic potential of SC144 and other gp130 inhibitors.



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